[(E)-4-methylpentan-2-ylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-4-methylpentan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The compound’s structure includes a thiourea moiety, which is characterized by the presence of sulfur and nitrogen atoms, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-methylpentan-2-ylideneamino]thiourea typically involves the reaction of an appropriate amine with an isothiocyanate. One common method is the condensation of 4-methylpentan-2-amine with an isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(E)-4-methylpentan-2-ylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Substituted thiourea derivatives
Scientific Research Applications
[(E)-4-methylpentan-2-ylideneamino]thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(E)-4-methylpentan-2-ylideneamino]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The sulfur and nitrogen atoms in the thiourea moiety play a crucial role in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
[(E)-4-methylpentan-2-ylideneamino]thiourea can be compared with other thiourea derivatives such as:
1,3-bis(3,4-dichlorophenyl)thiourea: Known for its strong antioxidant properties and potential therapeutic applications.
N,N’-di-Boc-substituted thiourea: Used as a mild thioacylating agent in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other thiourea derivatives.
Properties
CAS No. |
79317-52-5 |
---|---|
Molecular Formula |
C7H15N3S |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
[(E)-4-methylpentan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C7H15N3S/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11)/b9-6+ |
InChI Key |
GYKIDLIHFHUBMI-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)C/C(=N/NC(=S)N)/C |
Canonical SMILES |
CC(C)CC(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.